5-[4-(Octyloxy)phenyl]-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
385433-40-9 |
|---|---|
Molecular Formula |
C17H24N2O |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
5-(4-octoxyphenyl)-1H-pyrazole |
InChI |
InChI=1S/C17H24N2O/c1-2-3-4-5-6-7-14-20-16-10-8-15(9-11-16)17-12-13-18-19-17/h8-13H,2-7,14H2,1H3,(H,18,19) |
InChI Key |
BPCXUIJRKBTFKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=CC=NN2 |
Origin of Product |
United States |
The Enduring Relevance of Pyrazole Heterocycles in Modern Chemistry
Pyrazole (B372694), a five-membered aromatic ring containing two adjacent nitrogen atoms, forms the core of a vast and diverse family of heterocyclic compounds. mdpi.comtaylorandfrancis.comtaylorandfrancis.com This structural motif is not merely a synthetic curiosity; it is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with activities ranging from anti-inflammatory to anticancer. mdpi.comnih.gov The unique electronic properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its remarkable versatility in molecular recognition and biological activity. mdpi.com
Beyond pharmaceuticals, pyrazole derivatives are integral to the development of agrochemicals, dyes, and fluorescent substances. globalresearchonline.net Their inherent photophysical properties have also led to their investigation as components of organic materials and sensors. mdpi.com The continued exploration of pyrazole chemistry is driven by the quest for novel compounds with enhanced or entirely new functionalities, a pursuit that consistently yields significant advancements across various scientific disciplines. mdpi.comglobalresearchonline.net
Advanced Synthetic Strategies and Methodological Innovations for 5 4 Octyloxy Phenyl 1h Pyrazole and Its Analogues
Mechanistic Pathways in the Formation of the 1H-Pyrazole Ring System
The synthesis of the 1H-pyrazole ring is a well-established field in heterocyclic chemistry, with several robust methods available. These can be broadly categorized into cyclocondensation/cycloaddition reactions and subsequent oxidative aromatization steps where necessary.
Cyclocondensation and Cycloaddition Reactions in Pyrazole (B372694) Synthesis
The most prevalent and versatile method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dielectrophilic species and a hydrazine (B178648) derivative. nih.govnih.gov This approach, often referred to as the Knorr pyrazole synthesis, allows for the introduction of a wide array of substituents onto the final pyrazole core. The key precursors are 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated ketones and alkynes.
From 1,3-Dicarbonyl Compounds: The reaction of a 1,3-diketone with hydrazine hydrate (B1144303) or a substituted hydrazine is a direct and efficient route to polysubstituted pyrazoles. The mechanism involves an initial nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the carbonyl carbons, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of this reaction can be an issue when unsymmetrical 1,3-diketones and substituted hydrazines are used, potentially leading to a mixture of regioisomers.
From α,β-Unsaturated Ketones (Chalcones): An alternative and widely used strategy involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazines. nih.govresearchgate.netnih.gov This reaction typically proceeds through a Michael addition of the hydrazine to the β-carbon of the enone system, followed by intramolecular cyclization and dehydration. In many cases, the initial product is a pyrazoline (4,5-dihydro-1H-pyrazole), which then requires an oxidation step to furnish the aromatic pyrazole. semanticscholar.org
1,3-Dipolar Cycloaddition: Another powerful method for pyrazole synthesis is the [3+2] cycloaddition reaction between a nitrile imine (as the 1,3-dipole) and an alkyne or an alkene (as the dipolarophile). mdpi.com Nitrile imines are typically generated in situ from the corresponding hydrazonoyl halides. This method offers a high degree of regiocontrol and is particularly useful for accessing specific substitution patterns that may be difficult to achieve through cyclocondensation methods.
Oxidative Aromatization Techniques for Pyrazoline Precursors
As mentioned, the reaction of α,β-unsaturated ketones with hydrazines often yields pyrazoline intermediates. The subsequent dehydrogenation (aromatization) to the corresponding pyrazole is a crucial step. A variety of oxidizing agents have been employed for this transformation, each with its own advantages and limitations.
Commonly used oxidants include:
Iodine: Often used in the presence of a base, iodine provides a mild and effective method for the aromatization of pyrazolines.
Manganese Dioxide (MnO₂): A widely used heterogeneous oxidant that is effective for the dehydrogenation of a variety of heterocyclic systems, including pyrazolines.
Oxygen/Air: In some cases, particularly with catalytic systems, molecular oxygen from the air can serve as the terminal oxidant, offering a green and atom-economical approach. semanticscholar.org
Other Reagents: A range of other reagents such as potassium permanganate, ceric ammonium (B1175870) nitrate (B79036) (CAN), and various metal catalysts have also been reported to effectively promote the oxidative aromatization of pyrazolines. sigmaaldrich.com
Targeted Synthesis of 5-[4-(Octyloxy)phenyl]-1H-pyrazole: Methodological Nuances
While a specific, detailed synthetic protocol for this compound is not extensively documented in readily available literature, its synthesis can be confidently approached using the general methods outlined above. The key to the synthesis lies in the preparation of a suitable precursor bearing the 4-(octyloxy)phenyl moiety.
A plausible and efficient route would involve the Claisen-Schmidt condensation of 4-(octyloxy)benzaldehyde with a suitable methyl ketone (e.g., acetone) to form the corresponding chalcone (B49325), 1-[4-(octyloxy)phenyl]but-2-en-1-one. This chalcone would then be reacted with hydrazine hydrate. This reaction would likely proceed through a pyrazoline intermediate, which can be subsequently aromatized to yield the target compound, this compound.
Alternatively, a 1,3-dicarbonyl precursor, such as 1-[4-(octyloxy)phenyl]-1,3-butanedione, could be synthesized and subsequently reacted with hydrazine. This diketone can be prepared via the Claisen condensation of 4-(octyloxy)acetophenone with ethyl acetate (B1210297).
The presence of the long octyloxy chain may influence reaction conditions, potentially requiring the use of co-solvents to ensure solubility of the starting materials and intermediates.
Diversification of this compound through Strategic Derivatization
The core structure of this compound offers multiple sites for chemical modification, allowing for the generation of a library of analogues with tailored properties. Strategic derivatization can be targeted at either the 4-(octyloxy)phenyl moiety or the 1H-pyrazole nucleus.
Controlled Modifications of the 4-(Octyloxy)phenyl Moiety
The 4-(octyloxy)phenyl group provides a handle for introducing further diversity. While the octyloxy chain itself is relatively inert, the aromatic ring is amenable to electrophilic substitution reactions.
Table 1: Potential Modifications of the 4-(Octyloxy)phenyl Moiety
| Reaction Type | Reagents and Conditions | Potential Products |
| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) in a suitable solvent (e.g., CCl₄, CH₃CN) | Introduction of bromine or chlorine atoms at positions ortho to the octyloxy group. |
| Nitration | HNO₃/H₂SO₄ (careful control of conditions required to avoid side reactions) | Introduction of a nitro group, which can be further reduced to an amino group and subsequently functionalized. |
| Friedel-Crafts Acylation | Acyl chloride/Lewis acid (e.g., AlCl₃) | Introduction of an acyl group, typically at the position ortho to the octyloxy group. |
It is important to note that the pyrazole ring itself can be sensitive to strongly acidic or electrophilic conditions, so reaction conditions must be carefully optimized to achieve selective modification of the phenyl ring.
Regioselective Substitutions on the 1H-Pyrazole Nucleus
The 1H-pyrazole ring has distinct reactive sites that can be selectively functionalized. The N1 position is readily alkylated or acylated, and the C4 position is often susceptible to electrophilic attack.
N1-Substitution: The NH proton of the pyrazole ring is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) followed by reaction with an electrophile. This allows for the introduction of a wide variety of substituents at the N1 position.
Table 2: Examples of N1-Substitutions on the Pyrazole Nucleus
| Reagent | Product Type |
| Alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) | N1-alkylated pyrazoles |
| Acyl chlorides or anhydrides | N1-acylated pyrazoles |
| Arylboronic acids (under Chan-Lam coupling conditions) | N1-arylated pyrazoles |
C4-Substitution: The C4 position of the pyrazole ring is electron-rich and can undergo electrophilic substitution reactions.
Table 3: Examples of C4-Substitutions on the Pyrazole Nucleus
| Reaction Type | Reagents and Conditions | Product |
| Halogenation | N-Bromosuccinimide (NBS) or Iodine/oxidizing agent | 4-Bromo- or 4-iodo-5-[4-(octyloxy)phenyl]-1H-pyrazole |
| Nitration | Nitrating agents (e.g., HNO₃/H₂SO₄) | 4-Nitro-5-[4-(octyloxy)phenyl]-1H-pyrazole |
| Formylation | Vilsmeier-Haack reagent (POCl₃/DMF) | This compound-4-carbaldehyde |
The resulting 4-substituted derivatives can serve as versatile intermediates for further functionalization, for instance, through cross-coupling reactions (e.g., Suzuki, Sonogashira) on the 4-halo derivatives.
Design and Synthesis of Pyrazole-Fused Heterocyclic Architectures
The strategic fusion of a pyrazole core with other heterocyclic rings is a prominent approach in medicinal and materials chemistry to generate novel scaffolds with enhanced or unique properties. The this compound moiety serves as a versatile platform for constructing such fused systems. The primary synthetic precursor for these architectures is typically an amino-substituted pyrazole, which allows for the annulation of an additional ring through cyclocondensation or multicomponent reactions. monash.edunih.gov Specifically, 3-amino-5-[4-(octyloxy)phenyl]-1H-pyrazole is the key intermediate for accessing a variety of fused heterocycles.
Methodologies for the synthesis of these fused systems are well-established and can be categorized based on the resulting heterocyclic architecture, such as pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[3,4-b]pyridines.
Pyrazolo[1,5-a]pyrimidines
The synthesis of pyrazolo[1,5-a]pyrimidines is most commonly achieved through the cyclocondensation of 5-aminopyrazoles with 1,3-biselectrophilic compounds. nih.govnih.gov This approach offers a direct route to the fused bicyclic system with opportunities for diverse substitutions.
A frequently employed strategy involves the reaction of a 5-aminopyrazole with a β-dicarbonyl compound, such as a 1,3-diketone or β-ketoester, under acidic or basic conditions. nih.gov The reaction mechanism initiates with a nucleophilic attack from the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the endocyclic pyrazole nitrogen attacks the second carbonyl group, leading to dehydration and the formation of the aromatic pyrazolo[1,5-a]pyrimidine (B1248293) ring. nih.gov
Alternatively, β-enaminones are highly effective reagents for this transformation and can enhance reactivity compared to their 1,3-dicarbonyl counterparts. researchgate.net Microwave-assisted, solvent-free cyclocondensation of 5-aminopyrazoles with β-enaminones provides a regioselective and efficient method for producing various substituted pyrazolo[1,5-a]pyrimidines. researchgate.net The regioselectivity is often controlled by the nature of the leaving group on the enaminone, directing the initial nucleophilic attack of the aminopyrazole. researchgate.net
For the synthesis of pyrazolo[1,5-a]pyrimidines featuring the 4-(octyloxy)phenyl substituent at position 7, the key precursor 3-amino-5-[4-(octyloxy)phenyl]-1H-pyrazole would be reacted with an appropriate 1,3-dicarbonyl compound or its synthetic equivalent.
Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines, being isomers of purines, are of significant interest. iosrjournals.org Their synthesis often starts from a pyrazole bearing an amino group and a carbonyl or cyano group at adjacent positions. A robust method is the three-component reaction of a 5-aminopyrazole-4-carboxylate, trimethyl orthoformate, and a primary amine. monash.edursc.org This one-pot process, often facilitated by microwave irradiation, is highly efficient and avoids the need for catalysts, offering excellent pot- and step-economy. monash.edursc.org
Another powerful strategy is the multicomponent synthesis involving the reaction of pyrazol-3-ones, aldehydes, and urea (B33335) or thiourea. iosrjournals.orgtandfonline.comresearchgate.net Green solvents like glycerol (B35011) can be employed to create an environmentally benign protocol. iosrjournals.orgtandfonline.com These methods allow for the rapid assembly of the pyrazolo[3,4-d]pyrimidin-6-one core. tandfonline.com To construct a 1H-pyrazolo[3,4-d]pyrimidine with a 5-[4-(octyloxy)phenyl] substituent, one would typically start with a suitably functionalized pyrazole, such as ethyl 3-amino-5-(4-(octyloxy)phenyl)-1H-pyrazole-4-carboxylate, and react it with appropriate cyclizing agents.
Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine scaffold is another important heterocyclic system that can be synthesized from aminopyrazole precursors. nih.govnih.gov A common and effective method is the Friedländer annulation, which involves the cyclocondensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone or aldehyde. mdpi.combeilstein-journals.org For instance, reacting 5-amino-1-phenylpyrazole (B52862) with α,β-unsaturated ketones in the presence of a Lewis acid catalyst like ZrCl₄ leads to the formation of substituted pyrazolo[3,4-b]pyridines. mdpi.com
More recent innovations include the cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes. nih.govnih.gov This approach, which can be catalyzed by silver or involve reagents like iodine or N-bromosuccinimide (NBS), allows for the switchable synthesis of both halogenated and non-halogenated pyrazolo[3,4-b]pyridines with high regioselectivity and functional group tolerance. nih.gov The application of these methods using 3-amino-5-[4-(octyloxy)phenyl]-1H-pyrazole would yield the corresponding pyrazolo[3,4-b]pyridine derivatives.
Table 1: Synthetic Strategies for Pyrazole-Fused Heterocyclic Architectures from this compound Precursors
| Pyrazole Precursor | Reagent Class | Resulting Fused Heterocycle | General Method |
|---|---|---|---|
| 3-Amino-5-[4-(octyloxy)phenyl]-1H-pyrazole | β-Diketones (e.g., Acetylacetone) | Pyrazolo[1,5-a]pyrimidine | Cyclocondensation |
| 3-Amino-5-[4-(octyloxy)phenyl]-1H-pyrazole | β-Ketoesters (e.g., Ethyl acetoacetate) | Pyrazolo[1,5-a]pyrimidinone | Cyclocondensation |
| 3-Amino-5-[4-(octyloxy)phenyl]-1H-pyrazole | β-Enaminones | Pyrazolo[1,5-a]pyrimidine | Microwave-assisted Cyclocondensation |
| Ethyl 3-amino-5-[4-(octyloxy)phenyl]-1H-pyrazole-4-carboxylate | Trimethyl orthoformate, Primary Amine | Pyrazolo[3,4-d]pyrimidin-4-one | Three-component Reaction |
| 5-[4-(Octyloxy)phenyl]-2,4-dihydro-3H-pyrazol-3-one | Aldehyde, Urea/Thiourea | Pyrazolo[3,4-d]pyrimidin-6-one | Multicomponent Reaction (e.g., Biginelli) |
| 3-Amino-5-[4-(octyloxy)phenyl]-1H-pyrazole | α,β-Unsaturated Ketones | Pyrazolo[3,4-b]pyridine | Cyclocondensation (Friedländer Annulation) |
| 3-Amino-5-[4-(octyloxy)phenyl]-1H-pyrazole | Alkynyl Aldehydes | Pyrazolo[3,4-b]pyridine | Cascade 6-endo-dig Cyclization |
Application of Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive tool for the detailed structural assignment of this compound derivatives. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide initial and crucial information regarding the chemical environment of protons and carbon atoms within the molecule. ipb.ptnih.gov In ¹H NMR spectra of pyrazole derivatives, the chemical shifts of protons are indicative of their electronic surroundings. researchgate.net For instance, aromatic protons will resonate in a characteristic downfield region, while the protons of the octyloxy chain will appear in the upfield region.
Two-dimensional (2D) NMR experiments are indispensable for establishing connectivity between different parts of the molecule, especially in complex structures where signal overlap in 1D spectra is common. ipb.pt Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton couplings within the same spin system. Heteronuclear Single Quantum Coherence (HSQC) experiments establish direct one-bond correlations between protons and the carbon atoms they are attached to. ipb.ptnih.gov For establishing longer-range connectivities (two to three bonds), the Heteronuclear Multiple Bond Correlation (HMBC) experiment is paramount. ipb.ptnih.govnih.gov This is particularly useful for identifying the linkages between the pyrazole core, the phenyl ring, and the octyloxy substituent.
Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed to determine the spatial proximity of protons, which is crucial for confirming the regiochemistry and stereochemistry of the synthesized derivatives. ipb.pt The complete assignment of all proton and carbon signals through the concerted application of these 1D and 2D NMR techniques provides a definitive solution-state structure of the this compound derivatives. nih.govnih.gov
Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for the parent compound, this compound.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyrazole-H3 | ~7.6 | ~140 |
| Pyrazole-H4 | ~6.4 | ~105 |
| Phenyl-H (ortho to pyrazole) | ~7.7 | ~128 |
| Phenyl-H (meta to pyrazole) | ~7.0 | ~115 |
| O-CH₂ | ~4.0 | ~68 |
| (CH₂)₆ | ~1.8 - 1.3 | ~32 - 23 |
| CH₃ | ~0.9 | ~14 |
| Pyrazole-C5 | - | ~150 |
| Pyrazole-C3 | - | ~140 |
| Pyrazole-C4 | - | ~105 |
| Phenyl-C (ipso) | - | ~123 |
| Phenyl-C (para) | - | ~160 |
| Note: These are approximate values and can vary based on the solvent and specific derivative. |
High-Resolution Mass Spectrometry and Elemental Analysis for Molecular Characterization
High-Resolution Mass Spectrometry (HRMS) and elemental analysis are fundamental techniques for confirming the molecular formula of newly synthesized this compound derivatives. HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). nih.gov This level of precision allows for the unambiguous determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. For instance, the structure of a pyrazolyl-thiazole derivative was confirmed by HRMS, which showed the expected molecular ion peaks. nih.gov
Elemental analysis, on the other hand, provides the percentage composition of the individual elements (carbon, hydrogen, nitrogen, etc.) in the compound. The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula. A close correlation between the experimental and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound. researchgate.netmdpi.com The combination of HRMS and elemental analysis offers a robust method for verifying the molecular formula, which is a critical step in the characterization process. researchgate.netmdpi.com
A representative data table for the molecular characterization of this compound is presented below.
| Analysis | Calculated Value | Found Value |
| Molecular Formula | C₁₇H₂₄N₂O | - |
| Molecular Weight | 272.386 | - |
| HRMS (M+H)⁺ | 273.1961 | (to be determined) |
| % Carbon | 74.96 | (to be determined) |
| % Hydrogen | 8.88 | (to be determined) |
| % Nitrogen | 10.28 | (to be determined) |
| % Oxygen | 5.87 | (to be determined) |
Vibrational and Electronic Spectroscopy for Functional Group Analysis
Vibrational and electronic spectroscopy are powerful techniques for identifying the functional groups present in this compound derivatives and for probing their electronic properties.
Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the characteristic vibrational modes of the functional groups within the molecule. researchgate.netresearchgate.net The FTIR spectrum of a this compound derivative would be expected to show specific absorption bands corresponding to:
N-H stretching of the pyrazole ring, typically in the range of 3100-3500 cm⁻¹.
C-H stretching of the aromatic and aliphatic portions of the molecule, usually found between 2850-3100 cm⁻¹.
C=N and C=C stretching of the pyrazole and phenyl rings, in the region of 1450-1650 cm⁻¹. researchgate.net
C-O stretching of the ether linkage, which gives a strong absorption band around 1250 cm⁻¹.
The presence and position of these bands provide direct evidence for the key functional groups in the molecule. researchgate.netmdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. nist.gov The chromophores in 5-[4-(Octyloxy)phenyl)-1H-pyrazole, namely the phenyl and pyrazole rings, will absorb UV light, leading to electronic excitations. The UV-Vis spectrum will show characteristic absorption maxima (λ_max) that can be correlated with the electronic structure of the compound. The position and intensity of these absorption bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism. nih.gov
A summary of the expected spectroscopic data is provided in the table below.
| Spectroscopic Technique | Functional Group/Transition | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |
| FTIR | N-H Stretch (pyrazole) | 3100-3500 |
| FTIR | C-H Stretch (aromatic) | 3000-3100 |
| FTIR | C-H Stretch (aliphatic) | 2850-2960 |
| FTIR | C=N, C=C Stretch | 1450-1650 |
| FTIR | C-O Stretch (ether) | ~1250 |
| UV-Vis | π → π* Transitions | ~250-300 |
Single Crystal X-ray Diffraction for Definitive Three-Dimensional Structural Determination
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density map of the molecule can be constructed, revealing the positions of all atoms in the crystal lattice. The crystal system (e.g., monoclinic, triclinic) and space group are also determined, providing insights into the packing of the molecules in the crystal. nih.govslideshare.net
For pyrazole derivatives, X-ray crystallography can confirm the planarity of the pyrazole ring and the dihedral angles between the pyrazole ring and the attached phenyl ring. nih.govnih.gov It can also reveal intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. nih.gov
A representative table of crystallographic data for a hypothetical this compound derivative is shown below.
| Parameter | Value |
| Crystal System | (to be determined, e.g., Monoclinic) |
| Space Group | (to be determined, e.g., P2₁/n) |
| a (Å) | (to be determined) |
| b (Å) | (to be determined) |
| c (Å) | (to be determined) |
| α (°) | (to be determined) |
| β (°) | (to be determined) |
| γ (°) | (to be determined) |
| Volume (ų) | (to be determined) |
| Z | (to be determined) |
| R-factor | (to be determined) |
Charting the Course for Future Investigations
The current body of research provides a solid foundation for more advanced investigations into 5-[4-(Octyloxy)phenyl]-1H-pyrazole. Future research objectives are likely to focus on several key areas:
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Paradigms in Octyloxyphenyl Pyrazole Chemistry
Deconstruction of Molecular Features Governing Biological Potency and Selectivity
The biological activity of pyrazole (B372694) derivatives is intrinsically linked to their molecular structure. bohrium.com The pyrazole nucleus itself is a critical scaffold that provides a specific three-dimensional orientation for substituent groups, enabling precise interactions with biological targets. nih.govnih.gov The potency and selectivity of compounds like 5-[4-(Octyloxy)phenyl]-1H-pyrazole are governed by the collective influence of its core heterocycle and its substituents.
Key molecular features that determine biological efficacy include:
The Pyrazole Core: This five-membered heterocyclic ring with two adjacent nitrogen atoms is a privileged scaffold in medicinal chemistry. researchgate.net Its ability to participate in hydrogen bonding and π–π stacking interactions is often crucial for binding to target proteins. researchgate.net The substitution pattern on the pyrazole ring itself can significantly alter the electronic distribution and steric profile of the molecule, thereby influencing its binding affinity. nih.gov
Substituents: The nature and position of substituents on both the pyrazole and phenyl rings are paramount. For the title compound, the long octyloxy chain is a defining feature. Such groups can influence properties like solubility, membrane permeability, and hydrophobic interactions within a receptor's binding pocket. nih.gov
Molecular modeling and theoretical calculations, such as Density Functional Theory (DFT), are instrumental in characterizing the electronic properties and reactivity of these compounds. bohrium.com Descriptors like the Fukui function and dual descriptor can provide insights into the molecule's chemical reactivity and potential for interaction with biological macromolecules. bohrium.com For instance, studies on various pyrazole derivatives have shown that specific substitutions can lead to potent inhibition of enzymes like kinases by optimizing interactions with the active site. nih.govmdpi.com
Influence of Alkyl Chain Length and Phenyl Ring Substitution Patterns on Biological Efficacy
The lipophilic octyloxy tail and the substitution pattern on the phenyl ring of this compound are pivotal in defining its biological profile. SAR studies on related heterocyclic compounds have consistently demonstrated that these features are not merely passive components but active modulators of efficacy.
Influence of Alkyl Chain Length:
The length of an alkyl chain substituent can dramatically affect a molecule's biological activity. chemrxiv.org This is often attributed to its impact on the compound's lipophilicity, which governs its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
Optimal Length: Research on various classes of compounds, including N-alkylmorpholine derivatives, has shown that there is often an optimal alkyl chain length for maximum biological effect. chemrxiv.org For example, compounds with dodecyl (C12) to hexadecyl (C16) chains exhibited the highest bactericidal effects in one study. chemrxiv.org Chains that are too short may not provide sufficient hydrophobic interaction, while excessively long chains can lead to poor solubility or steric hindrance. chemrxiv.orgnih.gov
Hydrophobicity and Binding: The octyl (C8) chain in this compound suggests a significant hydrophobic character, which could be critical for its mechanism of action, potentially anchoring the molecule within a lipophilic binding site of a target enzyme or receptor.
Influence of Phenyl Ring Substitution Patterns:
The substitution pattern on the phenyl ring is a classic strategy for fine-tuning the electronic and steric properties of a drug candidate. nih.govresearchgate.net
Steric Effects: The size and position of substituents can dictate the molecule's preferred conformation and its ability to fit within a specific binding site. For example, the introduction of bulky groups can either enhance binding through increased van der Waals interactions or decrease it due to steric clashes. nih.gov
The following table illustrates hypothetical SAR data based on common findings in the literature for pyrazole derivatives, showing how variations in alkyl chain length and phenyl ring substitution could modulate biological activity.
| Compound | R (Alkyl Chain) | X (Phenyl Substituent) | Relative Potency |
|---|---|---|---|
| Reference | -CH₃ (Methyl) | -H | 1 |
| Analog A | -C₄H₉ (Butyl) | -H | 5 |
| Analog B | -C₈H₁₇ (Octyl) | -H | 15 |
| Analog C | -C₁₂H₂₅ (Dodecyl) | -H | 10 |
| Analog D | -C₈H₁₇ (Octyl) | 4-Cl | 25 |
| Analog E | -C₈H₁₇ (Octyl) | 4-OCH₃ | 18 |
Correlational Models for Predicting Activity Based on Molecular Descriptors
Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework to correlate the chemical structure of a compound with its biological activity. tandfonline.com These models are invaluable for predicting the potency of novel compounds and for guiding the design of more effective analogs. researchgate.netmdpi.com For pyrazole derivatives, various QSAR studies have successfully established such correlations. nih.govcrpsonline.comnih.gov
The development of a QSAR model typically involves:
Dataset Compilation: A series of analogous compounds with experimentally determined biological activities (e.g., IC₅₀ values) is assembled. mdpi.com
Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can be classified as 1D, 2D, or 3D descriptors, representing different aspects of the molecular structure such as constitutional, topological, geometric, and electronic properties. tandfonline.com
Model Generation and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms, are used to build a mathematical equation that links the descriptors to the activity. tandfonline.comresearchgate.net The resulting model's predictive power is then rigorously validated. nih.gov
Commonly Used Methodologies and Descriptors:
CoMFA and CoMSIA: Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques. nih.gov They calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the aligned molecules and correlate these fields to biological activity. mdpi.com These methods generate contour maps that visualize regions where modifications to the structure would likely increase or decrease potency. nih.gov
Molecular Descriptors: A vast number of descriptors can be calculated to represent molecular properties. For pyrazole derivatives, important descriptors often include:
Physicochemical Properties: Such as the partition coefficient (LogP), which relates to lipophilicity, and molar refractivity (MR), related to molecular volume. crpsonline.com
Topological Descriptors: Indices that describe molecular branching and connectivity.
Quantum Chemical Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity. researchgate.net
The table below presents a hypothetical QSAR model for a series of pyrazole derivatives, indicating the type of descriptor and its correlation with biological activity.
| Molecular Descriptor | Descriptor Type | Correlation with Activity | Rationale |
|---|---|---|---|
| LogP (Partition Coefficient) | Physicochemical | Positive (up to a point) | Increased lipophilicity enhances membrane transport and hydrophobic interactions. |
| Connolly Accessible Area (CAA) | Steric | Positive | Relates to the molecular surface area available for interaction with the target. crpsonline.com |
| Dipole Moment | Electronic | Negative | May indicate that less polar compounds are favored for binding in a non-polar pocket. |
| Hydrogen Bond Acceptors | Structural | Positive | Indicates the importance of hydrogen bonding with specific residues in the target. |
| VE1_Dzv (van der Waals volume) | Topological | Positive | Suggests that increased van der Waals interactions contribute positively to inhibition. tandfonline.com |
These correlational models, by translating structural features into predictive numerical values, are essential tools in modern drug discovery, enabling a more rational and efficient design of potent molecules like this compound. mdpi.com
Theoretical and Computational Chemistry Approaches in 5 4 Octyloxy Phenyl 1h Pyrazole Research
Molecular Docking Simulations for Elucidating Ligand-Biomacromolecule Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. alrasheedcol.edu.iqresearchgate.netnih.gov In the context of 5-[4-(octyloxy)phenyl]-1H-pyrazole and its derivatives, docking simulations are crucial for understanding how these ligands interact with biological macromolecules, such as proteins and enzymes. nih.govproquest.com
Researchers utilize molecular docking to predict the binding affinity and mode of interaction between pyrazole-based compounds and their target proteins. researchgate.netnih.gov For instance, studies on pyrazole (B372694) derivatives as potential inhibitors of receptor tyrosine kinases (RTKs) like RET kinase and VEGFR-2, as well as serine/threonine kinases like Aurora A and CDK2, have demonstrated the utility of this approach. nih.govnih.govproquest.com These simulations can reveal key binding site residues and the nature of the interactions, such as hydrogen bonds and hydrophobic interactions, which are critical for the stability of the ligand-protein complex. nih.govproquest.com
The process typically involves preparing the 3D structures of both the ligand (the pyrazole derivative) and the target protein, often obtained from crystallographic data in the Protein Data Bank (PDB). ijpbs.com Software like AutoDock is then used to perform the docking calculations, which generate various possible binding poses and score them based on their predicted binding energy. researchgate.netnih.govijpbs.com The results help in identifying promising drug candidates and provide a rationale for their observed biological activity. alrasheedcol.edu.iq
Interactive Table: Examples of Molecular Docking Studies on Pyrazole Derivatives
| Target Protein | Pyrazole Derivative Class | Key Findings |
|---|---|---|
| RET Kinase | Pyrazole series | Revealed crucial binding site residues and guided the design of new, more potent inhibitors. nih.govproquest.com |
| DNA Gyrase, Secreted Aspartic Protease | Pyrazolo[1,5-a]pyrimidines and Pyrazole Schiff bases | Exhibited low binding energy with different binding modes, suggesting potential as antimicrobial agents. johnshopkins.eduelsevier.com |
| Cyclooxygenase-2 (COX-2) | 4,5-dihydro-1H-pyrazole-1-yl acetate (B1210297) derivatives | The 4,5-dihydro-1H-pyrazole ring was found to be important for interactions with the COX-2 enzyme. researchgate.net |
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netresearchgate.netdp.tech For this compound and related compounds, DFT calculations provide valuable information that complements experimental findings. researchgate.netmaterialsciencejournal.org
DFT studies can be used to optimize the molecular geometry of pyrazole derivatives and to calculate various molecular properties. researchgate.netmaterialsciencejournal.org These properties include bond lengths, bond angles, dihedral angles, and the distribution of electron density. materialsciencejournal.orgnih.gov The theoretical vibrational frequencies calculated using DFT can be compared with experimental FT-IR spectra to validate the computational model. researchgate.netmaterialsciencejournal.org
Furthermore, DFT is employed to analyze the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is an important indicator of a molecule's chemical reactivity and stability. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, help to identify the electrophilic and nucleophilic sites within a molecule, providing insights into its interaction with other molecules. researchgate.net
Interactive Table: Applications of DFT in Pyrazole Research
| DFT Application | Information Obtained | Significance |
|---|---|---|
| Geometry Optimization | Optimized molecular structure, bond lengths, bond angles. researchgate.netmaterialsciencejournal.org | Provides a stable, low-energy conformation for further analysis. |
| Vibrational Analysis | Theoretical vibrational frequencies. researchgate.net | Correlates with experimental FT-IR spectra for structural confirmation. |
| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energy gap. researchgate.net | Predicts chemical reactivity and stability. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Identification of electrophilic and nucleophilic sites. researchgate.net | Elucidates regions of potential intermolecular interactions. |
In Silico ADME Prediction for Pharmacokinetic Profile Estimation
In silico Absorption, Distribution, Metabolism, and Excretion (ADME) prediction is a computational approach used to estimate the pharmacokinetic properties of a drug candidate. johnshopkins.eduelsevier.com For compounds like this compound, predicting ADME properties early in the drug discovery process is crucial to assess their potential as viable drugs. nih.govresearchgate.net
Various web-based tools and software are available to calculate a range of physicochemical and pharmacokinetic parameters. nih.gov These parameters often include predictions for gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are important for drug metabolism. nih.govtandfonline.com Drug-likeness models, such as Lipinski's rule of five, are also applied to evaluate whether a compound possesses properties that would make it a likely orally active drug in humans. johnshopkins.edunih.gov
Studies on pyrazole derivatives have shown that in silico ADME predictions can successfully identify compounds with favorable pharmacokinetic profiles. johnshopkins.eduelsevier.comresearchgate.net For example, research on fused pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazole derivatives indicated that some of the synthesized compounds possessed acceptable and good results in terms of their predicted physicochemical properties, drug-likeness, and ADME profiles. johnshopkins.eduelsevier.comresearchgate.net
Interactive Table: Key ADME Parameters Predicted In Silico
| ADME Parameter | Description | Importance in Drug Development |
|---|---|---|
| A bsorption | Prediction of gastrointestinal absorption and oral bioavailability. alrasheedcol.edu.iq | Determines how well a drug is absorbed into the bloodstream when taken orally. |
| D istribution | Estimation of blood-brain barrier penetration and plasma protein binding. | Influences where the drug travels in the body and its availability to reach the target site. |
| M etabolism | Prediction of interaction with cytochrome P450 (CYP) enzymes. nih.gov | Indicates how the drug is broken down by the body, affecting its duration of action. |
| E xcretion | Estimation of the route and rate of elimination from the body. | Determines how long the drug remains in the body. |
Advanced Conformational Analysis and Molecular Dynamics Simulations
Advanced conformational analysis and molecular dynamics (MD) simulations are computational techniques that provide a dynamic view of molecular systems. eurasianjournals.com While molecular docking provides a static picture of ligand-protein interactions, MD simulations can explore the flexibility of both the ligand and the protein, offering a more realistic representation of the binding process and the stability of the complex over time. nih.govproquest.com
MD simulations are used to study the dynamic behavior and conformational space of pyrazole derivatives. eurasianjournals.com In drug design, MD simulations are often performed on the docked complex of a ligand and its target protein to assess the stability of the binding pose predicted by docking. nih.govproquest.com The root mean square deviation (RMSD) of the protein and ligand atoms is monitored throughout the simulation to evaluate the stability of the system. nih.govproquest.com A stable RMSD suggests that the ligand remains bound in the active site in a consistent manner. nih.govproquest.com
Furthermore, MD simulations can reveal detailed information about the interactions between the ligand and the protein, such as the persistence of hydrogen bonds and changes in the protein's conformation upon ligand binding. nih.govproquest.com This information is invaluable for understanding the mechanism of action of a drug candidate and for optimizing its structure to improve binding affinity and selectivity. nih.govproquest.comrsc.org
Interactive Table: Insights from Molecular Dynamics Simulations of Pyrazole Derivatives
| Simulation Aspect | Information Gained | Significance |
|---|---|---|
| RMSD Analysis | Stability of the ligand-protein complex over time. nih.govproquest.com | Confirms the stability of the predicted binding mode from docking. |
| Hydrogen Bond Analysis | Persistence and formation of hydrogen bonds. nih.govproquest.com | Identifies key interactions that contribute to binding affinity. |
| Conformational Changes | Flexibility of the ligand and protein. | Provides a dynamic understanding of the binding process. |
Mechanistic Investigations of Biological Activities of 5 4 Octyloxy Phenyl 1h Pyrazole Analogues in Vitro Systems
Modulation of Enzyme Activities by Pyrazole (B372694) Derivatives
Inhibition of Cyclooxygenase (COX) Isoforms
A significant area of investigation for pyrazole derivatives has been their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory process. The two main isoforms, COX-1 and COX-2, play distinct physiological and pathological roles. While COX-1 is constitutively expressed and involved in housekeeping functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Consequently, selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
Numerous studies have demonstrated that pyrazole-containing compounds can act as potent and selective COX-2 inhibitors. For instance, certain polysubstituted pyrazoles and related pyrano[2,3-c]pyrazoles have shown remarkable anti-inflammatory profiles. nih.govnih.gov In vitro assays have confirmed that these compounds can exhibit significant COX-2 inhibition with high selectivity over COX-1. nih.govnih.gov For example, specific bipyrazole and pyranopyrazole derivatives have been identified with COX-2 selectivity indices (SI) comparable to the well-known COX-2 inhibitor, celecoxib. nih.govnih.gov One study reported a pyrazole derivative, AD 532, to be a less potent in vitro inhibitor of COX-2 than celecoxib, which may suggest a lower potential for cardiovascular toxicity. nih.gov The anti-inflammatory activity of these compounds is often correlated with their in vitro COX-2 selectivity. nih.govnih.gov
Table 1: In Vitro COX-2 Inhibitory Activity of Selected Pyrazole Analogues
| Compound/Analogue Type | Target Enzyme | IC50 / ED50 (µM or µmol/kg) | Selectivity Index (SI) for COX-2 | Reference |
| Bipyrazole analogue (Compound 10) | COX-2 | ED50: 35.7 µmol/kg | 7.83 | nih.govnih.gov |
| Pyranopyrazole analogue (Compound 27) | COX-2 | ED50: 38.7 µmol/kg | 7.16 | nih.govnih.gov |
| Pyrazole analogue (Compound 17) | COX-2 | - | 6.87 | nih.govnih.gov |
| Celecoxib (Reference) | COX-2 | ED50: 32.1 µmol/kg | 8.68 | nih.govnih.gov |
IC50: Half-maximal inhibitory concentration; ED50: Median effective dose. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Regulation of Acetylcholinesterase (AChE) and Alpha-Glycosidase (α-Gly)
The modulation of enzymes involved in metabolic and neurological disorders represents another facet of the biological activity of pyrazole derivatives. Acetylcholinesterase (AChE) inhibitors are used in the management of Alzheimer's disease, while α-glucosidase inhibitors are employed in the treatment of type 2 diabetes. nih.govnih.govacs.org
Several studies have explored the potential of pyrazole-containing compounds as inhibitors of these enzymes. A series of N-phenylacetamide derivatives bearing a pyrazole ring demonstrated moderate and selective AChE inhibitory activity, with IC50 values in the micromolar range. dergipark.org.tr Another study on new pyrazoline derivatives identified compounds with potent and selective AChE inhibition, with one compound exhibiting an IC50 value of 0.040 μM, comparable to the standard drug donepezil. nih.gov The inhibitory activity of these compounds is often attributed to their ability to interact with the peripheral anionic site (PAS) and/or the catalytic active site (CAS) of the AChE enzyme. dergipark.org.tr
In the context of metabolic regulation, pyrazole derivatives have emerged as promising α-glucosidase inhibitors. nih.govfrontiersin.org These compounds can effectively inhibit the enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides, thereby helping to manage postprandial hyperglycemia. acs.orgnih.gov Various pyrazole-based heterocyclic compounds have shown encouraging α-glucosidase inhibitory results, with some exhibiting IC50 values significantly lower than the standard drug, acarbose (B1664774). frontiersin.orgnih.govresearchgate.net For instance, a series of sulfonamide-based acyl pyrazoles demonstrated potent α-glucosidase inhibition with IC50 values ranging from 1.13 to 28.27 µM, compared to acarbose with an IC50 of 35.1 µM. frontiersin.org Kinetic studies have revealed that these compounds can act as competitive inhibitors of α-glucosidase. researchgate.net
Table 2: In Vitro AChE and α-Glucosidase Inhibitory Activity of Pyrazole Analogues
| Compound/Analogue Type | Target Enzyme | IC50 / Ki (µM) | Reference |
| 2-(1H-1,2,4-triazole-1-yl)-N-(3-methoxyphenyl) acetamide | AChE | IC50: 6.68 | dergipark.org.tr |
| 1-(3-Nitrophenyl)-3-(thiophen-3-yl)-5-[4-(4-morpholinyl)phenyl]-2-pyrazoline (2l) | AChE | IC50: 0.040 | nih.gov |
| Pyrazoline-based benzothiazole (B30560) derivative (Compound 1) | AChE | Ki: 0.13 | researchgate.net |
| Sulfonamide-based acyl pyrazole (Compound 5a) | α-Glucosidase | IC50: 1.13 | frontiersin.org |
| Benzothiazine-pyrazole hybrid (Compound ST3) | α-Glucosidase | IC50: 5.8 | nih.gov |
| 5-Aryl pyrazole-glucose hybrid (Compound 8g) | α-Glucosidase | IC50: 0.5 | researchgate.net |
| Acarbose (Reference) | α-Glucosidase | IC50: 35.1 - 750.0 | frontiersin.orgnih.govresearchgate.net |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant.
Interaction with Carbonic Anhydrase (hCA) Isoforms
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. nih.gov Several isoforms of human carbonic anhydrase (hCA) are involved in various physiological and pathological processes, making them attractive therapeutic targets. In particular, the tumor-associated isoforms hCA IX and hCA XII are implicated in cancer progression and are considered important targets for anticancer drug development. nih.govnih.gov
Research has shown that pyrazole derivatives can act as effective inhibitors of various hCA isoforms. nih.govresearchgate.netsemanticscholar.org A study on a series of 5-aryl-1H-pyrazole-3-carboxylic acids demonstrated selective inhibition of the tumor-related isoforms hCA IX and hCA XII over the cytosolic isoforms hCA I and hCA II, with inhibition constants (Ki) in the micromolar range. researchgate.netbg.ac.rsnih.gov The selectivity of these compounds is influenced by the substitution pattern on the phenyl ring. nih.gov For example, derivatives with bulkier substituents in the para-position of the phenyl ring showed preferential inhibition of hCA XII, while those with alkyl substituents in both ortho- and meta-positions were more selective for hCA IX. nih.gov Pyrazole-based benzenesulfonamides have also been synthesized and evaluated as inhibitors of hCA II, hCA IX, and hCA XII, with some derivatives showing submicromolar inhibitory activity. nih.gov
Table 3: In Vitro Inhibitory Activity of Pyrazole Analogues against hCA Isoforms
| Compound/Analogue Type | Target Isoform | Ki (nM or µM) | Reference |
| 5-Aryl-1H-pyrazole-3-carboxylic acids | hCA IX | 5 - 25 µM | nih.gov |
| 5-Aryl-1H-pyrazole-3-carboxylic acids | hCA XII | one-digit µM | nih.gov |
| Pyrazole-based benzenesulfonamide (B165840) (Compound 15) | hCA II | 3.3 nM | nih.gov |
| Pyrazole-based benzenesulfonamide (Compound 15) | hCA IX | 6.1 nM | nih.gov |
| Pyrazole-based benzenesulfonamide (Compound 4c) | hCA IX | 8.5 nM | nih.gov |
| 4-(3-(4-Bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (Compound 14) | hCA I | 316.7 nM | semanticscholar.org |
| Acetazolamide (Reference) | hCA I, hCA II, hCA IX | 278.8 nM, 293.4 nM, 25.8 nM | nih.govsemanticscholar.org |
Ki: Inhibition constant.
Targeting Kinase Pathways (e.g., p38MAPK, VEGFR-2, BTK, FGFR)
Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major class of therapeutic agents. Pyrazole derivatives have been extensively investigated as inhibitors of various kinases involved in cancer progression, such as p38 mitogen-activated protein kinase (p38 MAPK), vascular endothelial growth factor receptor-2 (VEGFR-2), and fibroblast growth factor receptor (FGFR).
Several studies have reported on pyrazole-based compounds as potent inhibitors of p38 MAPK, a key enzyme in the cellular response to stress and inflammation. nih.govnih.gov N-pyrazole, N'-aryl ureas have been identified as a class of p38 inhibitors that bind to a distinct allosteric site. nih.gov
VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govrsc.org A number of pyrazole derivatives have been designed and synthesized as VEGFR-2 inhibitors. nih.govnih.gov Some of these compounds have demonstrated potent dual inhibition of both EGFR and VEGFR-2, with IC50 values in the sub-micromolar range. nih.gov For instance, a pyrano-pyrazolo-pyrimidine derivative was identified as a potent VEGFR-2 inhibitor with an IC50 of 0.22 μM. nih.gov A patent has also been filed for 1H-pyrazole derivatives as dual inhibitors of spleen tyrosine kinase (Syk) and VEGFR2. wipo.int
The FGFR signaling pathway is also implicated in various cancers, and pyrazole-containing compounds are being explored as potential FGFR inhibitors. While specific data on 5-[4-(octyloxy)phenyl]-1H-pyrazole analogues targeting FGFR is limited, the broader class of pyrazole derivatives holds promise in this area. Information regarding the inhibition of Bruton's tyrosine kinase (BTK) by this specific class of pyrazole analogues is not extensively documented in the reviewed literature.
Table 4: In Vitro Kinase Inhibitory Activity of Pyrazole Analogues
| Compound/Analogue Type | Target Kinase | IC50 (µM) | Reference |
| N-pyrazole, N'-aryl urea (B33335) (BIRB 796) | p38 MAPK | - | nih.gov |
| Nicotinonitrile‐benzofuran hybrid (6f) | p38α MAPK | 0.040 | nih.gov |
| Pyrazole derivative (Compound 6b) | VEGFR-2 | 0.2 | nih.gov |
| Pyrazole derivative (Compound 9) | VEGFR-2 | 0.22 | nih.gov |
| Pyrazole derivative (Compound 11) | VEGFR-2 | 0.27 | nih.gov |
| Pyrazole derivative (Compound 5a) | VEGFR-2 | 0.267 | nih.gov |
IC50: Half-maximal inhibitory concentration.
In Vitro Cellular Response Studies
Antiproliferative and Cytotoxic Effects on Diverse Cancer Cell Lines
The ability of this compound analogues to inhibit key enzymes and signaling pathways often translates into potent antiproliferative and cytotoxic effects against various cancer cell lines. Numerous in vitro studies have demonstrated the cancer cell growth inhibitory properties of pyrazole derivatives.
These compounds have shown activity against a wide range of human cancer cell lines, including breast cancer (MCF-7, MDA-MB-231, MDA-MB-468), lung cancer (A549), cervical cancer (HeLa), and liver cancer (HepG-2). nih.govnih.govnih.govresearchgate.netmdpi.comfrontiersin.org The cytotoxic effects are often dose-dependent, with some compounds exhibiting IC50 values in the low micromolar or even nanomolar range. nih.govnih.govfrontiersin.orgresearchgate.net
For example, a series of pyrazoline derivatives showed potent activity against HepG-2 and HeLa cells, with some compounds having IC50 values as low as 6.78 μM and 7.74 μM, respectively. nih.gov Another study on pyrazole derivatives in triple-negative breast cancer cells (MDA-MB-468) identified a compound with an IC50 value of 14.97 μM after 24 hours of treatment. nih.gov A novel pyrazole derivative, PCW-1001, demonstrated inhibitory activity against several breast cancer cell lines with IC50 values ranging from 3.44 to 22.15 μM. frontiersin.org The antiproliferative activity of these compounds is often associated with the induction of cell cycle arrest and apoptosis. nih.govnih.gov
Table 5: Antiproliferative and Cytotoxic Effects of Pyrazole Analogues on Cancer Cell Lines
| Compound/Analogue Type | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazoline derivative (1b) | HepG-2 | 6.78 | nih.gov |
| Pyrazoline derivative (9b) | HeLa | 7.74 | nih.gov |
| Pyrazoline derivative (5b) | A549 | < 29.48 | nih.gov |
| Pyrazole derivative (3f) | MDA-MB-468 | 14.97 (24h) | nih.gov |
| Pyrazole derivative (PCW-1001) | T47D (Breast) | 8.45 | frontiersin.org |
| Pyrazole derivative (PCW-1001) | BT549 (Breast) | 3.44 | frontiersin.org |
| Pyrazole derivative (PCW-1001) | MCF7 (Breast) | 11.54 | frontiersin.org |
| Pyrazole derivative (PCW-1001) | MDA-MB-231 (Breast) | 22.15 | frontiersin.org |
| Pyranone derivative (6e) | HeLa | 11.8 | researchgate.net |
| Pyranone derivative (6e) | A549 | 12.7 | researchgate.net |
| Thienopyrimidine derivative (3) | MCF-7 | 0.045 | researchgate.net |
| Ester derivative (2) | MDA-MB-231 | 0.16 | researchgate.net |
IC50: Half-maximal inhibitory concentration.
Antibacterial and Antifungal Activity Profiles
The emergence of drug-resistant bacterial and fungal strains necessitates the development of novel antimicrobial agents. Pyrazole derivatives have garnered significant attention for their broad-spectrum antimicrobial activities. nih.govresearchgate.net Analogues of this compound are part of this extensive research, with various studies exploring their efficacy against a range of pathogens.
The antimicrobial action of pyrazole derivatives is often attributed to their unique heterocyclic structure, which consists of a five-membered ring with two adjacent nitrogen atoms. researchgate.net This scaffold allows for diverse substitutions, leading to a wide array of compounds with varying potencies and spectra of activity. Many pyrazole derivatives have demonstrated significant antibacterial and antifungal properties. researchgate.net
Antibacterial Activity:
Research has shown that certain pyrazole analogues exhibit considerable activity against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, a study on novel pyrazole derivatives revealed that some compounds had minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL against Escherichia coli and Streptococcus epidermidis, which is comparable to the standard drug ciprofloxacin. nih.gov Another series of 4,5-dihydropyrazole derivatives containing a dinitrobenzotrifluoride moiety also displayed potent antibacterial activity, with one compound showing MIC values of 0.39 μg/mL against Pseudomonas aeruginosa and Escherichia coli. rsc.org
The mechanism of antibacterial action for some pyrazole derivatives has been identified as the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. rsc.org This targeted approach can lead to high efficacy and reduced potential for cross-resistance with other antibiotic classes.
Antifungal Activity:
Similarly, pyrazole analogues have demonstrated promising antifungal properties. In one study, a synthesized pyrazole derivative showed high activity against Aspergillus niger with a MIC of 1 μg/mL, comparable to the standard antifungal clotrimazole. nih.gov Another investigation into pyrazole clubbed benzothiophene (B83047) derivatives reported significant inhibition zones against various fungal strains, including Candida albicans, Aspergillus niger, and Aspergillus fumigatus. ijaerd.org
The structural features of these molecules, such as the presence of specific substituents on the pyrazole and phenyl rings, play a crucial role in determining their antifungal efficacy. For example, the introduction of a trifluoromethyl group into the pyrazole ring has been shown to enhance antifungal activity against a variety of plant pathogenic fungi. arabjchem.org The mechanism of action for some of these compounds involves the disruption of the fungal cell membrane, leading to cell death. arabjchem.org
Table 1: In Vitro Antibacterial Activity of Selected Pyrazole Analogues
| Compound/Analogue | Bacterial Strain | MIC (μg/mL) | Reference |
| Pyrazole Derivative 3 | Escherichia coli | 0.25 | nih.gov |
| Pyrazole Derivative 4 | Streptococcus epidermidis | 0.25 | nih.gov |
| 4,5-dihydropyrazole 4t | Pseudomonas aeruginosa | 0.39 | rsc.org |
| 4,5-dihydropyrazole 4t | Escherichia coli | 0.39 | rsc.org |
| Ciprofloxacin (Standard) | Escherichia coli | 0.5 | nih.gov |
Table 2: In Vitro Antifungal Activity of Selected Pyrazole Analogues
| Compound/Analogue | Fungal Strain | MIC (μg/mL) | Reference |
| Pyrazole Derivative 2 | Aspergillus niger | 1 | nih.gov |
| Pyrazole Derivative 3 | Microsporum audouinii | 0.5 | nih.gov |
| Clotrimazole (Standard) | Aspergillus niger | 2 | nih.gov |
| Clotrimazole (Standard) | Microsporum audouinii | 0.5 | nih.gov |
Antioxidant Pathway Characterization
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. nih.gov Consequently, the search for effective antioxidants is a key area of pharmaceutical research. Pyrazole derivatives have emerged as a promising class of compounds with significant antioxidant potential. mdpi.comnih.gov
The antioxidant activity of pyrazole analogues is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ABTS radical cation decolorization assay. nih.govresearchgate.net These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. youtube.com
The structural characteristics of pyrazole derivatives significantly influence their antioxidant capacity. The presence of hydroxyl or amine groups on the phenyl ring attached to the pyrazole core is often associated with enhanced radical scavenging activity. dntb.gov.ua For instance, pyrazolone (B3327878) derivatives bearing a catechol moiety have demonstrated potent antiradical activity, with IC50 values in the low micromolar range. nih.govrsc.org
The mechanism of action for the antioxidant properties of pyrazoles can involve multiple pathways. nih.gov These include:
Direct Radical Scavenging: The primary mechanism involves the direct donation of a hydrogen atom or an electron to neutralize free radicals, thereby terminating the radical chain reaction. youtube.com
Metal Chelation: Some pyrazole derivatives can chelate transition metal ions like iron and copper, which are known to catalyze the formation of ROS. By binding to these metals, the compounds prevent them from participating in oxidative reactions.
Inhibition of Pro-oxidative Enzymes: Certain pyrazole analogues can inhibit enzymes like lipoxygenases, which are involved in the production of lipid hydroperoxides and other pro-oxidative molecules. nih.gov
Table 3: Antioxidant Activity of Selected Pyrazole Analogues (DPPH Assay)
| Compound/Analogue | IC50 (μM) | Reference |
| Pyrazolone derivative with catechol moiety | 2.6 - 7.8 | nih.govrsc.org |
| 4,5-Dihydropyrazole-1-carbothioamide derivative | Good activity at 0.25 mg/mL | nih.gov |
Elucidation of Biological Effects in Model Organisms (e.g., Plant Seedling Assays)
Beyond their antimicrobial and antioxidant properties, pyrazole derivatives have also been investigated for their effects on plant growth and development. Plant seedling assays provide a valuable in vitro system to screen for compounds with plant growth regulatory activities. google.comresearchgate.net
One of the well-documented effects of certain pyrazole derivatives is the induction of a "triple response" in etiolated (dark-grown) dicot seedlings. jst.go.jpnih.gov This response, which is characteristic of the action of the plant hormone ethylene (B1197577), consists of:
Inhibition of hypocotyl (stem) elongation.
Inhibition of root elongation.
Exaggeration of the apical hook.
For example, a study on Arabidopsis thaliana seedlings demonstrated that specific pyrazole analogues could induce a potent triple response. jst.go.jpnih.gov One compound, at a concentration of 10 µM, caused a significant reduction in hypocotyl length and an exaggerated apical hook. jst.go.jp
The ability of these compounds to mimic the effects of ethylene suggests that they may interact with components of the ethylene signaling pathway in plants. This makes them valuable tools for studying plant hormone perception and signal transduction, as well as potential candidates for agricultural applications as plant growth regulators. researchgate.net
Furthermore, some pyrazole derivatives have shown auxin-like activity, promoting root formation and increasing the content of photosynthetic pigments in wheat seedlings. researchgate.net These findings highlight the diverse biological activities of pyrazole compounds and their potential for use in agriculture to enhance crop growth and yield.
Table 4: Effects of Pyrazole Derivatives on Arabidopsis thaliana Seedlings
| Compound/Analogue | Concentration (µM) | Effect on Hypocotyl Length | Effect on Apical Hook | Reference |
| Pyrazole Derivative C26 | 10 | Significant reduction | Exaggerated curvature | jst.go.jp |
| Fluorescently Labeled Pyrazole (EH-DF) | 30 | Reduced from 9.2 to 2.4 mm | Increased curvature from 60 to 245 degrees | nih.gov |
| Ethephon (Ethylene source - control) | 10 | Significant reduction | Exaggerated curvature | jst.go.jp |
Emerging Research Frontiers and Future Prospects for 5 4 Octyloxy Phenyl 1h Pyrazole
Integration of Artificial Intelligence and Machine Learning in Compound Design
The convergence of artificial intelligence (AI) and chemistry is revolutionizing how new molecules are discovered and optimized. For pyrazole-based compounds like 5-[4-(Octyloxy)phenyl]-1H-pyrazole, AI and machine learning (ML) are set to accelerate the design of derivatives with enhanced properties. nih.govspringernature.com
Lead Optimization: In drug discovery, AI can suggest modifications to the pyrazole (B372694) core or the octyloxy chain to improve binding affinity to a biological target, enhance selectivity, or optimize pharmacokinetic properties. springernature.com
Scaffold Hopping: AI algorithms can identify entirely new core structures that mimic the essential features of the phenylpyrazole scaffold but possess different physicochemical properties, potentially overcoming limitations of the original compound series. springernature.com
Property Prediction: Machine learning models are increasingly used to predict a wide range of molecular properties, from biological activity against specific targets like the SARS-CoV-2 main protease (Mpro) to physical properties relevant for material science. nih.govnih.gov
A recent study highlighted the power of integrating combinatorial chemistry with molecular docking and deep learning to design new pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors. nih.gov This approach allowed for the rapid screening of a virtual library containing over 60,000 structures to identify promising candidates. nih.gov Similarly, MIT researchers have developed an algorithmic framework called SPARROW, which uses AI to identify optimal molecular candidates by balancing synthetic cost with the likelihood of desired properties, streamlining the entire discovery process. mit.edu These computational strategies represent a significant leap forward, enabling researchers to navigate the complexities of chemical design with greater efficiency and precision. nih.govresearchgate.net
Development of Novel Synthetic Methodologies for Enhanced Accessibility
The practical application of this compound and its derivatives hinges on efficient and sustainable synthetic methods. Modern organic chemistry is continuously evolving, with a strong emphasis on "green chemistry" principles and innovative technologies that improve reaction yields, reduce waste, and provide access to novel chemical diversity. ias.ac.in
Recent advances in the synthesis of pyrazole derivatives include: mdpi.com
Microwave-Assisted Organic Synthesis (MAOS): This technique uses microwave radiation to rapidly heat reactions, often leading to dramatically shorter reaction times and improved yields. It has been successfully applied to the synthesis of 5-alkylamino-N-arylpyrazoles. chim.it
Catalytic Systems: The use of novel catalysts, such as copper- or rhodium-based systems, has enabled new types of bond formations. nih.govacs.org For instance, a Rh(III)-catalyzed cascade annulation of 5-amino-1-aryl-pyrazoles has been developed to create complex fused-ring systems. acs.org This method is sensitive to the electronic properties of substituents on the aryl ring, with electron-donating groups generally providing higher yields. acs.org
Multi-Component Reactions (MCRs): MCRs allow for the construction of complex molecules like pyrazoles in a single step from three or more starting materials. ias.ac.in This approach is highly efficient and aligns with green chemistry goals by reducing the number of synthetic steps and purification processes. ias.ac.in
Regioselective Synthesis: Controlling the position of substituents on the pyrazole ring is crucial for function. Researchers have developed strategies for the regioselective synthesis of pyrazole derivatives, such as using different bases and reaction conditions to direct alkylation to a specific nitrogen atom in the pyrazole ring. nih.gov
The following table summarizes and compares different synthetic approaches applicable to pyrazole derivatives.
| Methodology | Key Features | Advantages | Typical Conditions | Reference |
| Classical Cyclocondensation | Reaction of hydrazines with β-dicarbonyl compounds or their equivalents. | Well-established, versatile for various substitutions. | Often requires acidic or basic catalysis, heating. | nih.gov |
| Microwave-Assisted Synthesis | Uses microwave irradiation for rapid heating. | Shorter reaction times, often higher yields, improved efficiency. | Polar solvents, sealed reaction vessels. | chim.it |
| Copper-Catalyzed Coupling | Oxidative coupling of aldehyde hydrazones with olefins. | Forms C-C bonds under catalytic conditions. | Copper catalyst, oxidant (e.g., TBHP), DMF solvent. | nih.govmdpi.com |
| Rhodium-Catalyzed Annulation | C-H activation and [5+2] annulation of aminopyrazoles. | Constructs complex fused heterocyclic systems. | [Cp*RhCl₂]₂, AgTFA, DCE solvent, heating. | acs.org |
| Solvent-Free Synthesis | Multi-component reaction without a solvent. | Eco-friendly, high atom economy, simple procedure. | Mixing and heating of neat reactants. | ias.ac.in |
These evolving synthetic strategies are making complex pyrazole scaffolds more accessible, paving the way for broader exploration of their properties and applications. rsc.org
Exploration of Untapped Biological Targets and Mechanistic Pathways
The phenylpyrazole scaffold is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets. academicstrive.comrsc.orgnih.gov While historically known for its use in agrochemicals like Fipronil, which targets GABA receptors in insects, current research is uncovering a wealth of new therapeutic possibilities. academicstrive.comwikipedia.org
Emerging biological activities for pyrazole derivatives include:
Anticancer Activity: Researchers have discovered that certain phenylpyrazole derivatives act as selective inhibitors of Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic protein often overexpressed in cancers. acs.org A lead compound, LC126, which features a phenylpyrazole core, showed binding affinity for both MCL-1 and BCL-2, making it a promising starting point for developing new anticancer drugs. acs.org Other pyrazole-fused systems have shown anti-proliferative activity against various cancer cell lines. nih.gov
Anti-inflammatory Effects: Pyrazole derivatives have been synthesized and evaluated for their anti-inflammatory properties. nih.govmdpi.com Some compounds exhibit significant inhibition of edema and protein denaturation, with potency comparable or superior to established drugs like celecoxib. nih.gov Hybrid molecules linking pyrazole scaffolds to other pharmacophores have been designed as multi-target anti-inflammatory agents that can also reduce the production of reactive oxygen species (ROS). nih.gov
Antimicrobial and Antiviral Properties: The pyrazole nucleus is a key component in compounds designed to combat various pathogens. nih.govmdpi.com Recent efforts have focused on developing pyrazole derivatives as inhibitors of the SARS-CoV-2 main protease, a critical enzyme for viral replication. nih.gov
Enzyme Inhibition: A significant area of research is the targeting of specific enzymes involved in disease. For example, pyrazole derivatives have been designed and tested as inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a key enzyme in the malaria parasite, representing a potential new strategy for antimalarial drug development. nih.gov
The diverse biological activities of pyrazole derivatives underscore the vast potential for the this compound scaffold in future drug discovery programs. academicstrive.comias.ac.in
Advanced Functional Materials Development Based on Octyloxy-Pyrazole Scaffolds
The unique molecular architecture of this compound, with its rigid aromatic core and flexible alkoxy chain, makes it an excellent candidate for the development of advanced functional materials, particularly liquid crystals. tandfonline.com
The combination of the phenyl-pyrazole unit (the mesogen core) and the long octyloxy tail promotes the formation of ordered yet fluid phases known as liquid crystalline phases (mesophases). tandfonline.com These materials have properties intermediate between those of conventional liquids and solid crystals, making them highly valuable for applications in displays, sensors, and other optical technologies.
Recent research into pyrazole-based materials has revealed:
Luminescent Properties: The pyrazole ring system can be part of a larger conjugated structure that exhibits fluorescence. researchgate.netrsc.org This has led to the development of pyrazole-based materials that are luminescent in both the solid and liquid crystalline states. researchgate.netrsc.org These "luminescent liquid crystals" could be used in advanced display technologies and as sensitive chemical sensors.
Supramolecular Assembly: The hydrogen-bonding capability of the pyrazole ring's N-H group can be exploited to guide the self-assembly of molecules into highly ordered supramolecular structures, such as columns. rsc.org This bottom-up approach to material design can create novel materials with unique electronic and optical properties.
The table below details the liquid crystalline properties observed in related pyrazole-based compounds.
| Compound Type | Key Structural Feature | Observed Mesophase | Potential Application | Reference |
| Calamitic Pyrazoles | Central pyrazole ring with terminal alkoxy chains | Nematic, Smectic | Displays, Optical Switches | tandfonline.com |
| Silver-Pyrazole Complexes | Silver ions coordinated to alkyloxyphenyl-pyrazole ligands | Photoluminescent Mesophases | Luminescent Displays, Sensors | researchgate.netrsc.org |
| Aryl-1H-Pyrazoles | Polyalkoxybenzamide group attached to a phenyl-pyrazole unit | Columnar Mesophases | Organic Electronics, Nanowires | rsc.org |
| Dithiocarbamate Pyrazoles | Preligands derived from chalcones | Enantiotropic Nematic | Metal-Organic Frameworks | ekb.eg |
The future of materials science will likely see the this compound scaffold incorporated into new organic electronic devices, sensors, and smart materials, leveraging its unique combination of liquid crystalline and photophysical properties. mdpi.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
